Ethyl 4-benzoylpiperidine-4-carboxylate

Medicinal Chemistry Scaffold Design Conformational Analysis

Researchers targeting GPCRs, ion channels, or metabolic enzymes often face a critical gap: the lack of conformationally constrained piperidine scaffolds that preserve the 4-benzoyl ketone pharmacophore while enabling rapid SAR exploration. Ethyl 4-benzoylpiperidine-4-carboxylate (CAS 1820642-29-2) solves this by providing a geminal 4,4-disubstituted core-combining a benzoyl hydrogen-bond acceptor with an ethyl ester diversification handle on the same carbon. • Direct structural analog of the benzoylpiperidine core in altanserin, MDL 100907, and RG1678; validated for 5-HT2A antagonist and GlyT1 inhibitor programs. • Ethyl ester enables hydrolysis to the carboxylic acid for HATU/EDCI-mediated amide library synthesis, unlocking parallel SAR at kinases, proteases, and MAGL (IC50 as low as 80 nM). • Structurally non-redundant: geminal 4,4-substitution imposes a unique conformational constraint absent in N-benzoyl isomer (CAS 136081-74-8) or monofunctionalized 4-benzoylpiperidine (CAS 37586-22-4). Supplied as the hydrochloride salt for enhanced solubility. Bulk quantities available for focused library construction. Contact for custom synthesis of analogs.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
Cat. No. B13279906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-benzoylpiperidine-4-carboxylate
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCNCC1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C15H19NO3/c1-2-19-14(18)15(8-10-16-11-9-15)13(17)12-6-4-3-5-7-12/h3-7,16H,2,8-11H2,1H3
InChIKeyOQRIKIODRKYYBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Benzoylpiperidine-4-Carboxylate: A Strategic 4,4-Disubstituted Piperidine Scaffold for CNS and Kinase-Targeted Library Synthesis


Ethyl 4-benzoylpiperidine-4-carboxylate (CAS 1820642-29-2, hydrochloride salt) is a 4,4-disubstituted piperidine derivative that combines a benzoyl ketone and an ethyl ester at the same carbon center. This geminal substitution pattern creates a conformationally constrained scaffold that has been validated in the design of clinically relevant 4-benzoylpiperidine pharmacophores, including the 5-HT2A antagonist altanserin and the GlyT1 inhibitor RG1678 [1]. The compound serves as a direct structural analog of the benzoylpiperidine core found in multiple CNS-active agents and represents a versatile intermediate for constructing focused libraries targeting GPCRs, ion channels, and metabolic enzymes [2].

Ethyl 4-Benzoylpiperidine-4-Carboxylate Procurement: Why N-Benzoyl Isomers and Mono-Substituted Analogs Cannot Substitute


The substitution pattern of ethyl 4-benzoylpiperidine-4-carboxylate is structurally non-redundant with its closest analogs. The compound positions the benzoyl group at the piperidine 4-position rather than the nitrogen atom, creating a distinct hydrogen-bond acceptor and a sterically differentiated vector for downstream functionalization [1]. In contrast, the N-benzoyl isomer (CAS 136081-74-8) presents a benzamide moiety that alters both the electronic environment and the conformational landscape of the piperidine ring. More critically, the geminal 4,4-disubstitution—having both benzoyl and ethyl ester on the same carbon—imposes a unique spatial constraint that monofunctionalized 4-benzoylpiperidine (CAS 37586-22-4) lacks entirely [2]. SAR studies of benzoylpiperidine derivatives demonstrate that even minor positional changes or the removal of the 4-carboxylate group can abolish target engagement in systems such as GlyT-2 and MAGL [3].

Ethyl 4-Benzoylpiperidine-4-Carboxylate: Quantitative Differential Evidence Against Structural Analogs


Scaffold Identity: Geminal 4,4-Disubstitution vs. Mono-Substituted 4-Benzoylpiperidine

Ethyl 4-benzoylpiperidine-4-carboxylate possesses a quaternary carbon at the piperidine 4-position, bearing both a benzoyl ketone and an ethyl ester group . This geminal disubstitution distinguishes it from 4-benzoylpiperidine, which has a tertiary carbon at the 4-position and lacks the ester moiety. The ester provides a reactive handle for hydrolysis to the carboxylic acid, amidation, or reduction, enabling divergent synthetic pathways that are inaccessible from the mono-substituted parent compound .

Medicinal Chemistry Scaffold Design Conformational Analysis

Positional Isomerism: 4-Benzoyl vs. N-Benzoyl Substitution Pattern

Ethyl 4-benzoylpiperidine-4-carboxylate places the benzoyl group at the piperidine C4 position, creating a ketone that projects outward from the ring . The positional isomer ethyl 1-benzoylpiperidine-4-carboxylate (CAS 136081-74-8) instead features an N-benzoyl (benzamide) substitution, which alters both the hydrogen-bonding properties and the geometry of the piperidine ring . In benzoylpiperidine-based GlyT-2 inhibitors, the 4-benzoyl motif was found to be essential for activity, with N-substitution yielding inactive compounds [1].

SAR Analysis Receptor Binding Pharmacophore Mapping

Ester Group Differential: Ethyl Ester Hydrolytic Stability vs. Methyl and tert-Butyl Analogs

The ethyl ester of ethyl 4-benzoylpiperidine-4-carboxylate offers intermediate hydrolytic stability between the more labile methyl ester and the acid-sensitive tert-butyl ester . Methyl 1-benzoyl-4-piperidinecarboxylate (MW 247) and tert-butyl 4-benzoylpiperidine-4-carboxylate (MW 289.4) represent ester variants with differing steric and electronic profiles . The ethyl ester provides a balance of reactivity: it is stable under mildly basic conditions but can be hydrolyzed to the free carboxylic acid using standard protocols, enabling subsequent diversification via amide coupling or other transformations.

Prodrug Design Synthetic Intermediate Hydrolysis Rate

Physicochemical Differentiation: LogP and TPSA Relative to Methyl Ester Analog

Ethyl 4-benzoylpiperidine-4-carboxylate hydrochloride exhibits a calculated LogP of 2.224 and TPSA of 55.4 Ų . In contrast, the methyl ester analog methyl 1-benzoyl-4-piperidinecarboxylate has a LogP of 0.65 and TPSA of 46.6 Ų . The higher LogP of the ethyl ester reflects increased lipophilicity, which may favor passive membrane permeability and CNS penetration—a critical parameter for benzoylpiperidine-derived CNS agents. The TPSA values for both compounds fall within the optimal range (<90 Ų) for blood-brain barrier penetration, but the ethyl ester's increased lipophilicity shifts its predicted ADME profile.

ADME Prediction CNS Drug Design Lipophilicity

Benzoylpiperidine Class-Level Validation: Potency in MAGL and GlyT1 Inhibitor Chemotypes

The benzoylpiperidine scaffold, of which ethyl 4-benzoylpiperidine-4-carboxylate is a core member, has demonstrated nanomolar potency across multiple target classes. In MAGL inhibition, optimized benzoylpiperidine derivatives achieve IC50 values as low as 80 nM (compound 23) [1][2]. In GlyT1 inhibition, 4-benzoylpiperidine derivative 23q exhibits an IC50 of 30 nM [3]. In contrast, N-benzoylpiperidine analogs show substantially reduced activity in GlyT-2 systems [4].

MAGL Inhibition GlyT1 Inhibition Endocannabinoid System CNS Disorders

Ethyl 4-Benzoylpiperidine-4-Carboxylate: Prioritized Application Scenarios Based on Differential Evidence


Focused Library Synthesis for CNS GPCR and Transporter Targets

Given the validated 4-benzoylpiperidine pharmacophore in 5-HT2A antagonists (altanserin, MDL 100907) [1] and GlyT1 inhibitors [2], ethyl 4-benzoylpiperidine-4-carboxylate serves as an ideal scaffold for constructing focused libraries targeting CNS receptors and transporters. The ethyl ester handle enables hydrolysis to the carboxylic acid for subsequent amide coupling, allowing rapid exploration of SAR at the 4-position while preserving the benzoyl ketone motif essential for target engagement [3].

MAGL Inhibitor Hit-to-Lead Optimization

The benzoylpiperidine class has produced reversible MAGL inhibitors with IC50 values as low as 80 nM [4][5]. Ethyl 4-benzoylpiperidine-4-carboxylate can be deployed as a versatile intermediate for synthesizing and screening novel MAGL inhibitors, leveraging the 4-benzoyl moiety that occupies the enzyme's hydrophobic pocket while using the ester for parallel library diversification.

Synthetic Intermediate for 4-Carboxypiperidine-Derived Amide Libraries

The ethyl ester group of ethyl 4-benzoylpiperidine-4-carboxylate can be readily hydrolyzed to yield 4-benzoylpiperidine-4-carboxylic acid . This carboxylic acid is a key intermediate for generating amide libraries via HATU- or EDCI-mediated coupling with diverse amines. Such libraries are valuable for screening against proteases, kinases, and other enzyme targets where the piperidine-4-carboxamide motif is a recognized pharmacophore.

Kinase Inhibitor Scaffold Development

Piperidine-4-carboxylate derivatives have been optimized as dual PPARα/γ agonists [6] and as kinase inhibitors [7]. The geminal 4,4-disubstitution pattern of ethyl 4-benzoylpiperidine-4-carboxylate offers a conformationally restricted scaffold suitable for ATP-competitive kinase inhibitor design, where the benzoyl group can engage the hinge region and the ester provides a vector for solvent-exposed region modifications.

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